molecular formula C10H10ClN3O B11694473 1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole

1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole

Cat. No.: B11694473
M. Wt: 223.66 g/mol
InChI Key: NHOYPQIQGDWPCS-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole typically involves the reaction of 3-chlorophenol with ethyl chloroacetate to form 3-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetic acid hydrazide. The final step involves cyclization with triethyl orthoformate to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-chlorophenoxy)ethyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

1-[1-(3-chlorophenoxy)ethyl]-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3O/c1-8(14-7-12-6-13-14)15-10-4-2-3-9(11)5-10/h2-8H,1H3

InChI Key

NHOYPQIQGDWPCS-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=NC=N1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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